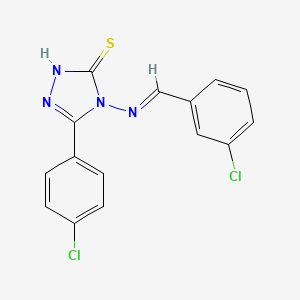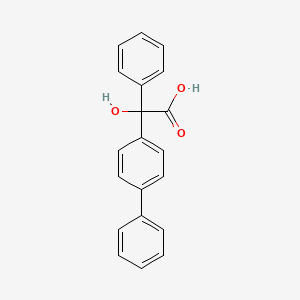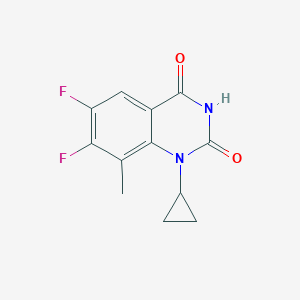
2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a 3-methylphenyl group attached to the indene-1,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylbenzoyl chloride with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium for cross-coupling reactions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Acting as an agonist or antagonist at certain receptor sites.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-Phenyl-1h-indene-1,3(2h)-dione: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)-1h-indene-1,3(2h)-dione: Similar structure but with the methyl group in a different position, leading to potential differences in properties.
2-(3-Methoxyphenyl)-1h-indene-1,3(2h)-dione: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and applications.
Propriétés
Numéro CAS |
15432-98-1 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-(3-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O2/c1-10-5-4-6-11(9-10)14-15(17)12-7-2-3-8-13(12)16(14)18/h2-9,14H,1H3 |
Clé InChI |
URZMQUXHNCUEEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082394.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082398.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15082405.png)



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B15082435.png)
